N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2. The 5-position of the benzofuran ring is linked to a 3-methoxybenzamide moiety. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and amide functionalities. Its molecular formula is C24H18ClNO4, with an average molecular weight of 427.86 g/mol .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-14-20-13-18(26-24(28)16-4-3-5-19(12-16)29-2)10-11-21(20)30-23(14)22(27)15-6-8-17(25)9-7-15/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSKEHURHQGTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide typically involves multiple steps. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of appropriate precursors. The chlorobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the intermediate with 3-methoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core and the chlorobenzoyl group may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The methoxybenzamide moiety can enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substitutions
- N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (C24H18ClNO3, MW 403.86 g/mol): This analogue replaces the 3-methoxy group with a 4-methylbenzamide. The methyl substitution increases hydrophobicity (logP ~4.2 vs. X-ray crystallography confirms similar benzofuran core geometry, but the methyl group introduces steric hindrance, possibly affecting binding to biological targets .
- 2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (C23H15Cl2NO3, MW 424.28 g/mol): Substitution of the methoxy group with a 2-chlorobenzamide enhances electrophilicity. The dual chlorine atoms may improve halogen bonding interactions but could increase toxicity risks. This compound exhibited lower synthetic yields (26 mg available vs. higher quantities for methoxy variants) .
Indole-Based Analogues
Compounds such as 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (C25H19ClN4O5, MW 502.9 g/mol) feature an indole core instead of benzofuran. The indole derivatives show higher melting points (165–170°C vs. ~150–160°C for benzofurans), attributed to increased hydrogen bonding from the indole NH group. However, their larger molecular weights (>450 g/mol) may limit bioavailability .
Receptor-Targeted Analogues
- N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (D4 dopamine receptor ligand, logP 2.37–2.55): While structurally distinct, this compound shares the 3-methoxybenzamide motif. Its nanomolar affinity for D4 receptors (Ki <10 nM) highlights the importance of the methoxy group in receptor interaction. Comparatively, the benzofuran-based target compound lacks the piperazine-cyano group critical for D4 selectivity .
Key Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis is feasible via amide coupling, but yields vary significantly with substituents. Methoxy groups generally offer higher yields than nitro or pyridyl groups .
Bioactivity Correlations : Chlorine and methoxy substituents enhance target engagement in receptor-binding assays, but excessive hydrophobicity (e.g., methyl groups) may reduce solubility .
Structural Flexibility : The benzofuran core allows diverse substitutions without destabilizing the aromatic system, making it a versatile scaffold for drug discovery .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a 4-chlorobenzoyl group and a methoxybenzamide moiety , contributing to its bioactivity. Its molecular formula is C24H18ClNO5, with a molecular weight of approximately 393.83 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Benzofuran Derivative : Starting from 3-methyl-1-benzofuran, the chlorobenzoyl group is introduced using acylation reactions.
- Formation of Methoxybenzamide : The final product is obtained by reacting the intermediate with methoxybenzoyl chloride under basic conditions.
The reaction conditions are crucial for optimizing yield and purity, often employing techniques such as chromatography for purification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related benzofuran derivatives. For instance, a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. The reported IC50 values were as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 3.01 |
| HCT-116 | 5.20 |
| HT-29 | 9.13 |
| HeLa | 11.09 |
| HEK-293 (normal) | >30 |
These results indicate that the compound possesses excellent selectivity for tumor cells over non-tumoral cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Induction of G2/M phase arrest in HeLa cells.
- Inhibition of Tubulin Polymerization : Similar to the known anticancer agent Combretastatin A4 (CA-4), suggesting that it disrupts microtubule dynamics critical for cell division .
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives with structural similarities to this compound:
- Antiproliferative Activity : A series of benzofuran-based compounds were synthesized and tested for antiproliferative activity against multiple cancer cell lines, showing significant promise as potential anticancer agents.
- Selectivity Studies : Comparative studies demonstrated that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
